molecular formula C3H4 B074055 1,1,3,3-Tetradeuteriopropa-1,2-diene CAS No. 1482-85-5

1,1,3,3-Tetradeuteriopropa-1,2-diene

Cat. No. B074055
CAS RN: 1482-85-5
M. Wt: 44.09 g/mol
InChI Key: IYABWNGZIDDRAK-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"1,1,3,3-Tetradeuteriopropa-1,2-diene" is a theoretically interesting compound, presumably characterized by the substitution of hydrogen atoms with deuterium at specific positions in a propa-1,2-diene structure. The introduction of deuterium atoms could significantly affect the compound's physical and chemical properties due to the isotope effects.

Synthesis Analysis

While specific synthesis pathways for "this compound" are not directly reported, synthesis techniques for similar dienes involve strategic reactions that can be adapted. For example, the synthesis of various dienes typically employs methods like reductive coupling or organometallic additions. A parallel can be drawn from the synthesis of tetrasila-1,3-dienes, which are synthesized through reduction processes involving sodium and corresponding tribromodisilane compounds (Uchiyama et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of dienes similar to "this compound" reveals intriguing conformational features. For instance, tetrasila-1,3-dienes show highly twisted structures adopting anticlinal conformations, indicating that structural alterations, such as deuterium substitution, could influence the overall molecular configuration and stability (Uchiyama et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving dienes are profoundly influenced by their molecular structure and substituents. The study of similar compounds shows a variety of reactions, including Diels-Alder reactions, that lead to complex molecular architectures. For example, dienes undergo cycloaddition reactions yielding cyclohexene derivatives under specific conditions (Anisimova et al., 2020).

Scientific Research Applications

Self-Healing Polymers

Recent studies have emphasized the development of self-healing materials utilizing thermally reversible Diels–Alder (DA) chemistry. "1,1,3,3-Tetradeuteriopropa-1,2-diene," acting as a diene, engages in DA reactions to construct thermally reversible crosslinked networks. These networks exhibit removability and remendability, crucial for self-healing polymers and healing agents in conventional thermosets like epoxy resins (Liu & Chuo, 2013).

Optical Activity in Conjugated Dienes

Research on non-planar homoannular cisoid dienes, which may include structures similar to "this compound," has been reviewed for their optical rotatory dispersion or circular dichroism. This data aligns with theoretical predictions connecting the Cotton effect's sign with the chirality of the diene, crucial for stereochemical studies (Weiss, Ziffer, & Charney, 1965).

Phytochemistry and Pharmacology

The traditional herbal medicine Tetrastigma hemsleyanum Diels & Gilg (TDG) has been the subject of extensive research. The phytochemical components of TDG, potentially involving diene structures like "this compound," exhibit a wide range of pharmacological effects including anti-tumor and anti-oxidation activities (Zhu et al., 2020).

Mechanism of Action

The mechanism of action for the formation of 1,3-dienes involves the rearrangement of an alkylallene to a 1,3-diene . This is an atom efficient, redox neutral, transformation that provides a straightforward synthetic route to functionalized 1,3-dienes .

Future Directions

The stereoselective synthesis of highly substituted 1,3-dienes like “1,1,3,3-Tetradeuteriopropa-1,2-diene” is a topic of ongoing research . Given the high relevance of this type of structures and the scarcity of methods to access multisubstituted conjugated dienes, future research will likely focus on developing new methods for their synthesis .

properties

IUPAC Name

1,1,3,3-tetradeuteriopropa-1,2-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4/c1-3-2/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYABWNGZIDDRAK-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C=C([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574139
Record name (~2~H_4_)Propadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

44.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1482-85-5
Record name 1,2-Propadiene-1,1,3,3-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1482-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_4_)Propadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1482-85-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.